

"cross-reactivity studies of N,N-Dimethyl-1-(morpholin-2-yl)methanamine"

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Compound of Interest

N,N-Dimethyl-1-(morpholin-2yl)methanamine dihydrochloride

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A Comparative Guide to Off-Target Cross-Reactivity Profiling

Disclaimer: Publicly available scientific literature and databases lack specific cross-reactivity studies for the compound N,N-Dimethyl-1-(morpholin-2-yl)methanamine. This suggests the compound may be a novel chemical entity, a synthetic intermediate, or a research tool not yet subjected to comprehensive pharmacological profiling.

To fulfill the user's request for a comparison guide that adheres to the specified format, this document presents an exemplary cross-reactivity analysis of three well-characterized second-generation antipsychotics (SGAs): Olanzapine, Clozapine, and Risperidone. These compounds are known for their complex pharmacology and varied interactions with multiple neurotransmitter receptors, making them ideal subjects for illustrating the principles and methodologies of a cross-reactivity study.

Comparative Analysis of Receptor Binding Affinity

The cross-reactivity of a compound is typically quantified by its binding affinity (often expressed as the inhibition constant, K_i) for various off-target receptors. A lower K_i value signifies a higher binding affinity. The following table summarizes the K_i values (in nM) for Olanzapine, Clozapine, and Risperidone across a panel of key central nervous system receptors. This data highlights their distinct selectivity profiles.



Receptor Target	Olanzapine (K _i , nM)	Clozapine (Kı, nM)	Risperidone (Kı, nM)	Primary Function / Pathway
Dopamine Receptors	Neuromodulation , Motor Control, Reward			
Dopamine D ₂	11[1]	125[1]	3.13 - 3.2[2][3]	Primary target for antipsychotic efficacy
Dopamine D ₄	7.3	High Affinity[4]	7.3[2]	Cognition, Limbic System Function
Serotonin Receptors	Mood, Anxiety, Cognition, Sleep			
Serotonin 5-HT2a	High Affinity[5]	5.4[4]	0.16 - 0.2[2][3]	Target for "atypical" antipsychotic properties
Serotonin 5-HT ₂	High Affinity[6]	9.6[4]	50[2]	Appetite, Mood Regulation
Serotonin 5-HT ₆	High Affinity[6]	4[4]	>1000	Cognition, Learning
Serotonin 5-HT7	-	6.3[4]	>1000	Circadian Rhythm, Mood
Adrenergic Receptors	Autonomic Nervous System, Arousal			
Adrenergic α1	High Affinity[6]	1.6[4]	0.8[3]	Blood Pressure Regulation
Adrenergic α2	-	High Affinity[4]	7.54[3]	Neurotransmitter Release Modulation



Histamine Receptors	Arousal, Sleep, Appetite			
Histamine H ₁	High Affinity[6]	1.1[4]	2.23 - 20[2][3]	Sedation, Weight Gain Side Effects
Muscarinic Receptors	Parasympathetic Nervous System, Cognition			
Muscarinic M1	High Affinity[6]	6.2[4]	>10,000[2]	Cognition, Salivation

Summary of Comparison:

- Olanzapine and Clozapine demonstrate broad cross-reactivity, binding with high affinity to a
 wide range of dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic
 receptors. This "multi-receptor" profile contributes to both their therapeutic effects and their
 significant side effects, such as weight gain and sedation (H1 antagonism) and
 anticholinergic effects (M1 antagonism).[4][5][6][7]
- Risperidone exhibits a more focused profile, with very high affinity for Serotonin 5-HT_{2a} and Dopamine D₂ receptors.[2][3][8] Its affinity for adrenergic and histamine receptors is moderate, and it has a negligible affinity for muscarinic receptors, which explains its lower incidence of anticholinergic side effects compared to Olanzapine and Clozapine.[2][9]

Experimental Protocols

The binding affinity data presented above is primarily generated using in vitro radioligand competition binding assays. This technique is the gold standard for quantifying the interaction between a compound and a specific receptor target.[10][11][12]

Protocol: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound (e.g., Olanzapine) for a specific G-Protein Coupled Receptor (GPCR) by measuring its ability to compete with a high-



affinity radioligand.

1. Membrane Preparation:

- Culture cells engineered to express a high density of the human receptor of interest (e.g., Dopamine D₂ receptor).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors) to rupture the cell walls.[13]
- Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[13]
- Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).[13]
- 2. Competition Binding Reaction:
- Set up reactions in a 96-well plate format. Each well will have a final volume of approximately 250 μL.[13]
- To each well, add:
 - A fixed amount of the receptor membrane preparation (e.g., 10-20 μg of protein).
 - A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), typically at or near its K₃ value.
 - Varying concentrations of the unlabeled test compound (competitor), typically spanning a 10,000-fold range.
- Include control wells for:
 - Total Binding: Contains only membranes and radioligand (no competitor).
 - Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand for the target receptor to measure binding to non-receptor components.[11]
- Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[13]



3. Separation and Quantification:

- Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter
 mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the
 filter) from the unbound radioligand (which passes through).[13]
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
- Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.[10]

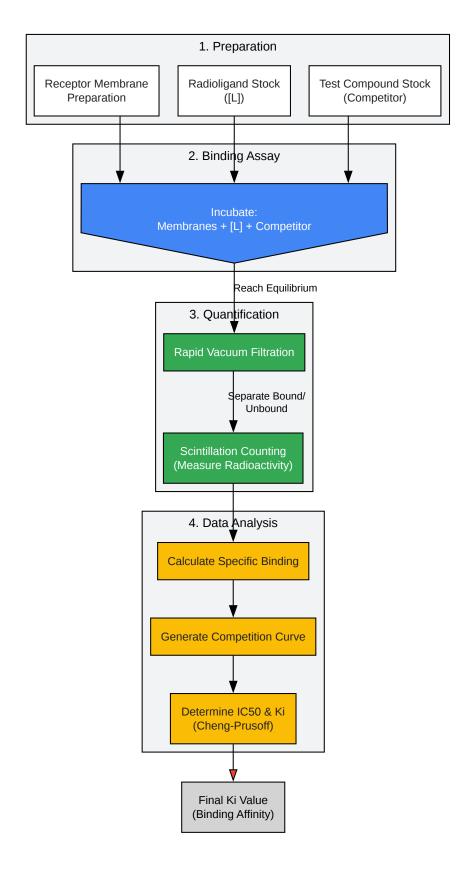
4. Data Analysis:

- Calculate Specific Binding for each well: Specific Binding = Total Binding Non-specific Binding.
- Plot the percentage of specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
- Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_{\theta})$ where [L] is the concentration of the radioligand and K_{θ} is its dissociation constant for the receptor.[13]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the radioligand competition binding assay used to determine cross-reactivity.





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Caption: Workflow for determining compound binding affinity via a radioligand assay.



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